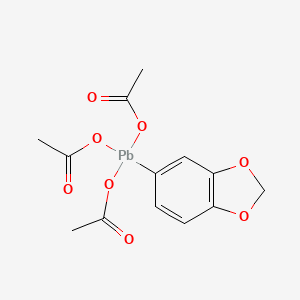
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol is an organic compound with the molecular formula C11H18O2 It is a member of the alcohol family and is characterized by the presence of a pentyn-3-ol group attached to a methyl-substituted oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol can be achieved through several synthetic routes. One common method involves the addition of calcium acetylide to methyl vinyl ketone, resulting in the formation of 2-ethynyl-1-vinyl ethanol calcium, which is then displaced to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkanes, alkenes, and substituted alcohols.
Applications De Recherche Scientifique
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an oxane ring and a pentyn-3-ol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113297-07-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4-methyl-1-(oxan-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C11H18O2/c1-9(2)11(12)7-6-10-5-3-4-8-13-10/h9-12H,3-5,8H2,1-2H3 |
Clé InChI |
ZVEAEJHGIYJLFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC1CCCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


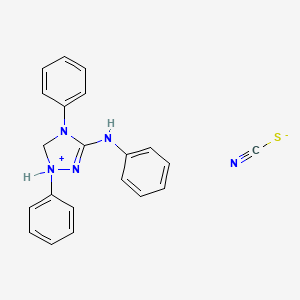

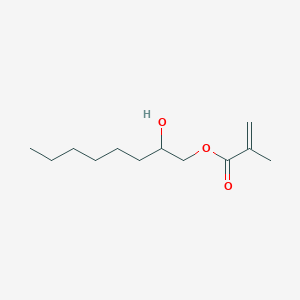
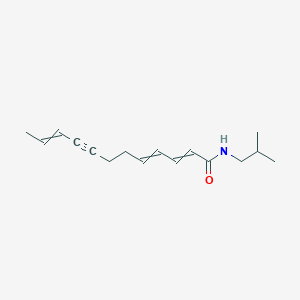
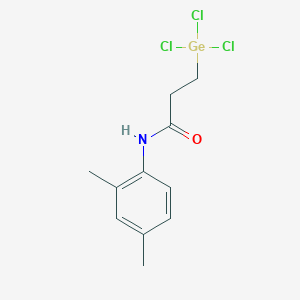
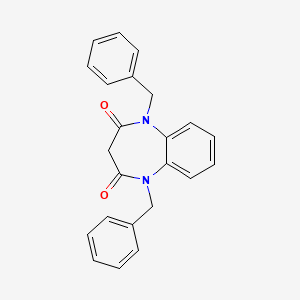

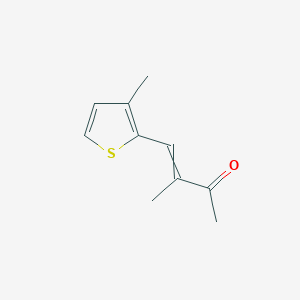
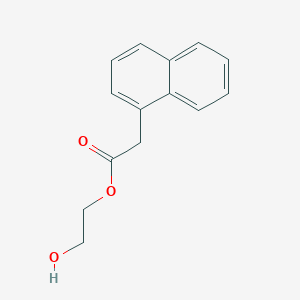
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

